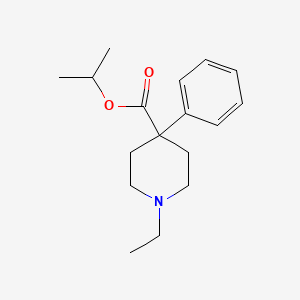
(9R,10S)-3-bromo-9,10-dihydrophenanthrene-9,10-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9R,10S)-3-bromo-9,10-dihydrophenanthrene-9,10-diol is a chiral organic compound with significant interest in the fields of organic chemistry and medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9R,10S)-3-bromo-9,10-dihydrophenanthrene-9,10-diol typically involves the bromination of 9,10-dihydrophenanthrene followed by dihydroxylation. One common method includes the use of bromine in an organic solvent such as dichloromethane to introduce the bromine atom at the 3-position. The dihydroxylation step can be achieved using osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) to yield the diol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
(9R,10S)-3-bromo-9,10-dihydrophenanthrene-9,10-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: Formation of 9,10-diketophenanthrene or 9,10-phenanthrenedicarboxylic acid.
Reduction: Formation of 9,10-dihydrophenanthrene.
Substitution: Formation of 3-aminophenanthrene or 3-thiophenanthrene derivatives.
科学的研究の応用
(9R,10S)-3-bromo-9,10-dihydrophenanthrene-9,10-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a lead compound in drug discovery, particularly in the development of anticancer and antiviral agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (9R,10S)-3-bromo-9,10-dihydrophenanthrene-9,10-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and hydroxyl groups can form hydrogen bonds and halogen bonds with target proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(9R,10S)-9,10-epoxyoctadecanoic acid: A compound with similar stereochemistry but different functional groups.
(9R,10S)-9,10-dihydroxyoctadecanoic acid: Another dihydroxy compound with a different carbon backbone.
Uniqueness
(9R,10S)-3-bromo-9,10-dihydrophenanthrene-9,10-diol is unique due to its phenanthrene backbone combined with bromine and hydroxyl substituents. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research and industry.
特性
CAS番号 |
61281-45-6 |
|---|---|
分子式 |
C14H11BrO2 |
分子量 |
291.14 g/mol |
IUPAC名 |
(9R,10S)-3-bromo-9,10-dihydrophenanthrene-9,10-diol |
InChI |
InChI=1S/C14H11BrO2/c15-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(16)14(11)17/h1-7,13-14,16-17H/t13-,14+/m1/s1 |
InChIキー |
DKTOVYDOBOJNST-KGLIPLIRSA-N |
異性体SMILES |
C1=CC=C2C(=C1)[C@H]([C@H](C3=C2C=C(C=C3)Br)O)O |
正規SMILES |
C1=CC=C2C(=C1)C(C(C3=C2C=C(C=C3)Br)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Acetamide, N-[2-[2-(acetyloxy)propyl]-5-methylphenyl]-](/img/structure/B14589803.png)
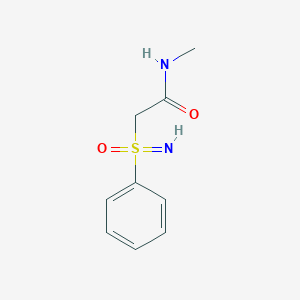
![6'-(Hydroxymethyl)-2',3'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14589817.png)
![2-[2-(Nitromethylidene)tetrahydropyrimidin-1(2H)-yl]ethan-1-ol](/img/structure/B14589831.png)
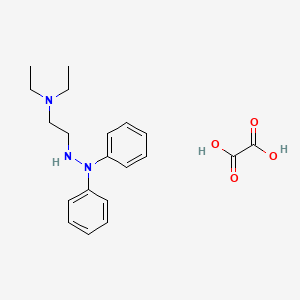
![Dibutyl(ethyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14589837.png)
![3-[(E)-(3-Nitrophenyl)diazenyl]aniline](/img/structure/B14589843.png)
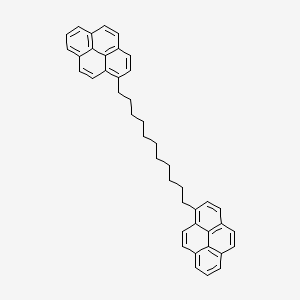
![Bicyclo[4.2.0]oct-4-en-2-one](/img/structure/B14589846.png)
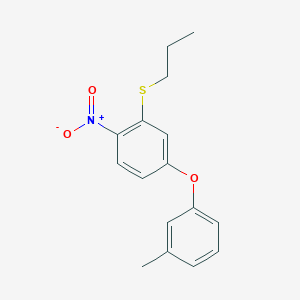
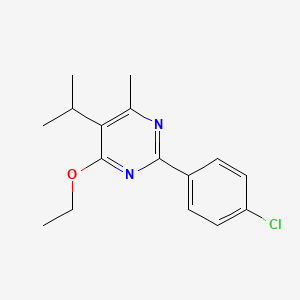
![4-{[4-(2-Methoxyphenoxy)anilino]methylidene}-2,6-dinitrocyclohexa-2,5-dien-1-one](/img/structure/B14589864.png)
